2-(2-Ethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-Ethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a naphthalene ring substituted with an ethoxy group and a dioxaborolane moiety. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-ethoxynaphthalene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate to facilitate the formation of the boronic ester. The reaction conditions usually include heating the mixture to a temperature range of 80-100°C for several hours .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Ethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-(2-Ethoxynaphthalen-1-yl)boronic acid.
Reduction: 2-(2-Ethoxynaphthalen-1-yl)methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Ethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the development of fluorescent probes for biological imaging due to its naphthalene moiety, which exhibits strong fluorescence.
Medicine: Investigated for its potential use in drug delivery systems, particularly in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism by which 2-(2-Ethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds. The palladium catalyst activates the boronic ester, allowing it to react with aryl halides to form biaryl compounds. The molecular targets and pathways involved include the activation of the boron atom and the subsequent formation of a palladium-boron complex .
Comparison with Similar Compounds
- 2-(2-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(2-Methylthionaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(2-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Comparison: Compared to its analogs, 2-(2-Ethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility. The ethoxy group can enhance the compound’s solubility in organic solvents, making it more suitable for certain reactions and applications. Additionally, the electronic effects of the ethoxy group can alter the compound’s reactivity in cross-coupling reactions, potentially leading to higher yields and selectivity .
Properties
Molecular Formula |
C18H23BO3 |
---|---|
Molecular Weight |
298.2 g/mol |
IUPAC Name |
2-(2-ethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H23BO3/c1-6-20-15-12-11-13-9-7-8-10-14(13)16(15)19-21-17(2,3)18(4,5)22-19/h7-12H,6H2,1-5H3 |
InChI Key |
VAXXZCIJCCKKMR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=CC=CC=C23)OCC |
Origin of Product |
United States |
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